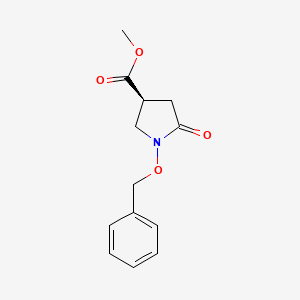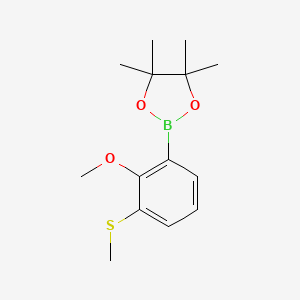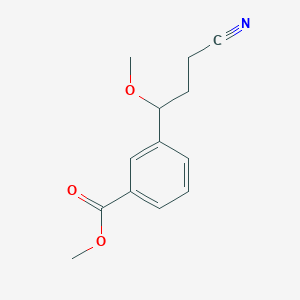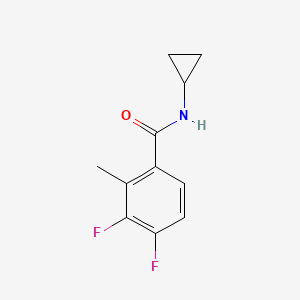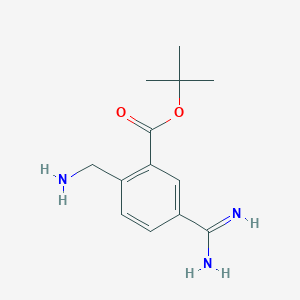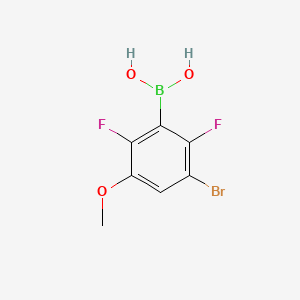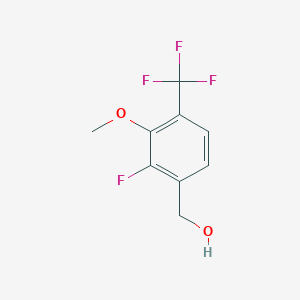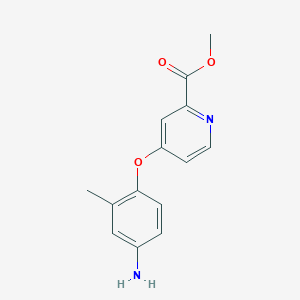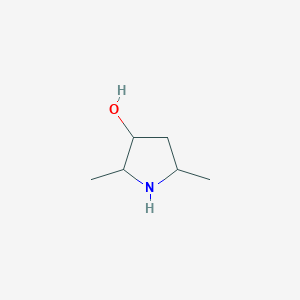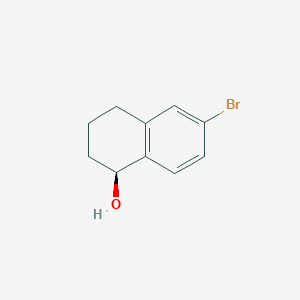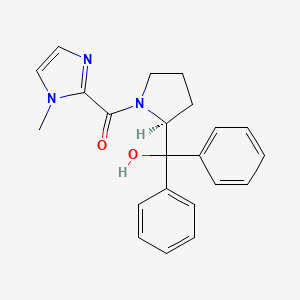
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxydiphenylmethyl Group: This step involves the addition of the hydroxydiphenylmethyl group to the pyrrolidine ring under specific reaction conditions.
Attachment of the Imidazole Moiety: The final step involves the coupling of the imidazole moiety to the pyrrolidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products.
Aplicaciones Científicas De Investigación
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly its role as an agonist at the α7 nicotinic acetylcholine receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone involves its interaction with the α7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions across the cell membrane, leading to various cellular responses. The molecular targets and pathways involved in this process are critical for understanding its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
®-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone: The enantiomer of the compound with different stereochemistry.
(S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-ethyl-1H-imidazol-2-YL)methanone: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
What sets (S)-(2-(Hydroxydiphenylmethyl)pyrrolidin-1-YL)(1-methyl-1H-imidazol-2-YL)methanone apart is its high selectivity and potency as an agonist at the α7 nicotinic acetylcholine receptor. This specificity makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H23N3O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-24-16-14-23-20(24)21(26)25-15-8-13-19(25)22(27,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,14,16,19,27H,8,13,15H2,1H3/t19-/m0/s1 |
Clave InChI |
WJOVRVQECNTHQU-IBGZPJMESA-N |
SMILES isomérico |
CN1C=CN=C1C(=O)N2CCC[C@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
CN1C=CN=C1C(=O)N2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
